molecular formula C9H6F2O3 B3040625 Methyl 3,4-difluorobenzoylformate CAS No. 220239-71-4

Methyl 3,4-difluorobenzoylformate

Cat. No.: B3040625
CAS No.: 220239-71-4
M. Wt: 200.14 g/mol
InChI Key: HSOUCZHPVUQOOZ-UHFFFAOYSA-N
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Description

Contextualizing Methyl Benzoylformate Derivatives in Advanced Synthesis

Methyl benzoylformate and its derivatives are recognized as versatile intermediates in the synthesis of a wide array of chemical products. anshulchemicals.comchemicalbook.com These compounds serve as crucial building blocks in the pharmaceutical sector for creating active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics. anshulchemicals.com In the agrochemical industry, they are intermediates for pesticides and herbicides. anshulchemicals.comchemicalbook.com

The utility of the methyl benzoylformate scaffold extends to its role as a versatile reagent in organic synthesis for preparing molecules such as α-hydroxy acids and other α-keto esters. anshulchemicals.com Furthermore, these derivatives have found applications as photoinitiators in UV-curable coatings and inks, where they facilitate the rapid curing of materials upon exposure to ultraviolet light. chemicalbook.com Recent research has focused on designing novel methyl benzoylformate derivatives that can act as Norrish type I photoinitiators for photopolymerization induced by LED light, highlighting their adaptability in advanced manufacturing processes. acs.org One patent describes a new methyl benzoylformate photoinitiator designed to have a maximum absorption wavelength that matches commercial LED light sources, indicating a promising future in industrial applications. google.com

Research Significance of Difluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. acs.org Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the element's desirable effects. wikipedia.org Fluorination can enhance a drug's metabolic stability by strengthening the carbon-fluorine bond, thereby prolonging its biological half-life. wikipedia.org

The difluoromethylene group (CF₂) is of particular interest as it is considered a bioisostere of a carbonyl group or an ether oxygen, meaning it can mimic these groups in biological systems, sometimes leading to enhanced or unexpected biological activity. researchgate.net The strategic placement of fluorine can influence key drug-like properties such as acidity (pKa), lipophilicity, and membrane permeability. acs.orgnih.gov For instance, the inductive effect of fluorine atoms can alter the acidity or basicity of nearby functional groups. nih.gov This modification is a critical tool for rational drug design, with studies showing that gem-difluorination can improve metabolic stability without drastic changes to molecular conformation. nih.gov The difluoromethyl ether group (OCF₂H), a related functionality, has also become an increasingly important structural component in modern pharmaceuticals and agrochemicals. acs.org

Overview of Current Research Trajectories for α-Ketoester Systems

The α-ketoester functional group, a core feature of Methyl 3,4-difluorobenzoylformate, is a highly valuable synthon in modern organic synthesis. These compounds possess a unique 1,2-dicarbonyl motif that can act as a bidentate ligand, coordinating to chiral catalysts to enable highly controlled and efficient asymmetric transformations. nih.gov This structural feature enhances the electrophilicity of the ketonic carbonyl group, making α-ketoesters excellent substrates for a variety of reactions. nih.gov

Current research focuses on leveraging α-ketoesters in asymmetric catalysis to create complex chiral building blocks. nih.gov They are versatile precursors in reactions such as 1,2- and 1,4-additions and can serve as two-atom components in cycloaddition reactions for synthesizing chiral cyclic compounds. nih.gov The development of advanced synthetic methods is a major research trajectory. For example, the use of flow microreactor systems for reactions involving α-ketoesters and highly reactive organolithium reagents has been shown to improve selectivity and yield by enabling precise temperature control and rapid mixing, thereby minimizing the formation of byproducts. nih.gov Additionally, new catalytic methods for synthesizing α-ketoesters continue to be developed, including iodine-mediated oxidative esterification of acetophenones and copper-catalyzed aerobic oxidations. organic-chemistry.org

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 220239-71-4 chemicalbook.com
Molecular Formula C₉H₆F₂O₃ chemicalbook.comscbt.com
Molecular Weight 200.14 g/mol chemicalbook.comscbt.com
Synonyms Methyl 3,4-difluorophenylglyoxalate, Methyl 3,4-difluoro-α-oxobenzeneacetate chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,4-difluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOUCZHPVUQOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278710
Record name Methyl 3,4-difluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220239-71-4
Record name Methyl 3,4-difluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220239-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-difluoro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 3,4 Difluorobenzoylformate

Established Synthetic Routes for Benzoylformate Derivatives

Selenium Dioxide Mediated Oxidations

A well-known method for the synthesis of α-ketoesters involves the oxidation of a methylene (B1212753) group adjacent to a carbonyl group, a transformation often facilitated by selenium dioxide (SeO2). This reaction, known as the Riley oxidation, is a cornerstone in organic synthesis. wikipedia.orgnih.gov The mechanism involves the oxidation of the methylene group to produce a 1,2-dicarbonyl compound. wikipedia.org In the context of benzoylformate derivatives, this would typically involve the oxidation of a corresponding aryl acetic ester. While direct oxidation of arylacetic esters has been reported, it can be limited by the electronic nature of the substituents on the aromatic ring. pku.edu.cn

A related approach involves the oxidation of benzylic groups. A combination of nitrogen oxides and selenium dioxide can mediate the oxidation of benzylic groups to the corresponding carboxylic acids, with the aldehyde as a likely intermediate. researchgate.net The proposed mechanism suggests that nitrogen dioxide abstracts a hydrogen atom to form a benzyl (B1604629) radical, which is then oxidized by selenium dioxide. researchgate.netnih.gov This method has been applied to various alkyl-substituted aromatic compounds. researchgate.net

Approaches Utilizing ortho-Difluorobenzene as a Precursor

Synthesizing compounds with a 1,2-difluoro substitution pattern on a benzene (B151609) ring often starts with ortho-difluorobenzene (1,2-difluorobenzene). wikipedia.org This precursor can be prepared through methods like the Balz-Schiemann reaction, which converts an amino group on a fluoroaniline (B8554772) to a fluorine atom. wikipedia.org Once ortho-difluorobenzene is obtained, it can undergo various reactions. For instance, acylation of 1,2-difluorobenzene (B135520) can lead to derivatives like 3',4'-difluoropropiophenone. wikipedia.org

Another strategy involves the reaction of difluorocarbene with cyclobutene (B1205218) precursors to generate 1,3-difluorobenzene (B1663923) derivatives. jmu.edu This method is notable because the fluorine atoms from the difluorocarbene are not adjacent in the final aromatic product. jmu.edu While not a direct route to 3,4-difluorinated systems from ortho-difluorobenzene, it highlights the versatility of carbene chemistry in constructing fluorinated aromatic rings.

Novel Synthetic Approaches and Catalyst Development

Exploration of Transition Metal Catalysis in α-Ketoester Synthesis

The synthesis of α-ketoesters has benefited significantly from the development of transition metal-catalyzed reactions. pku.edu.cn These methods offer advantages in terms of efficiency and functional group tolerance. For example, the direct oxidation of aryl acetic esters using hydrogen peroxide or molecular oxygen can be catalyzed by transition metals. pku.edu.cn Asymmetric hydrogenation of δ-keto esters, catalyzed by iridium complexes, provides an efficient route to chiral 1,5-diols, demonstrating the power of transition metal catalysis in transforming keto-ester functionalities. thieme-connect.de While not directly producing α-ketoesters, this showcases the potential of such catalysts in related transformations.

Development of Environmentally Benign Reagents for Difluoromethylation Precursors

The introduction of fluorine-containing groups is a crucial aspect of modern medicinal and agricultural chemistry. sustech.edu.cn This has spurred the development of safer and more environmentally friendly fluorinating and fluoroalkylating reagents. sustech.edu.cn For instance, diethyl bromodifluoromethylphosphonate has been identified as an efficient and environmentally benign precursor for generating difluorocarbene. researchgate.net This reagent undergoes facile cleavage under basic conditions to form a difluorocarbene intermediate, which can then react with various nucleophiles. researchgate.net

Similarly, difluoromethane (B1196922), an ecologically friendly refrigerant, is being explored as a source of the difluoromethyl anion (CF2H⁻). rsc.org Researchers have developed methods to deprotonate difluoromethane and trap the resulting anion, which can then be used in palladium-mediated difluoromethylation reactions. rsc.org The development of stable, user-friendly nucleophilic trifluoromethylating agents derived from fluoroform, another environmentally benign compound, further underscores the trend towards greener fluorination chemistry. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. This involves a systematic investigation of parameters such as solvent, temperature, reaction time, and the nature and stoichiometry of reagents. For instance, in the synthesis of dihydrobenzofuran neolignans, a study optimized conditions for the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate. chemrxiv.org They found that silver(I) oxide was the most efficient oxidant and that acetonitrile (B52724) provided the best balance between conversion and selectivity. chemrxiv.org

In another example, the optimization of reaction conditions for the synthesis of specific heterocyclic compounds involved evaluating different parameters to improve the yield of the target molecules. researchgate.net Such systematic optimization is crucial for developing robust and scalable synthetic protocols. For the synthesis of methyl 3,4-difluorobenzoylformate, similar strategies would be employed, including the careful selection of the oxidizing agent, solvent, and temperature to maximize the conversion of the starting material and minimize the formation of byproducts.

Stereoselective Synthesis Considerations for Related α-Ketoesters

The synthesis of α-ketoesters that are chiral requires careful consideration of stereoselectivity. Achieving control over the three-dimensional arrangement of atoms is crucial when a new stereogenic center is formed during the synthesis. Stereoselectivity refers to the preferential formation of one stereoisomer, be it an enantiomer or a diastereomer, over another. msu.edu This can be achieved through various strategies, including substrate control, reagent control, or catalyst control. In the context of α-ketoesters, which possess a prochiral carbonyl group, these strategies are employed to ensure the desired stereochemical outcome.

Asymmetric Induction in Ketone Derivatization

Asymmetric induction is the process by which a chiral element influences the creation of a new stereogenic center, leading to an unequal mixture of stereoisomers. msu.edu When a reaction creates a new stereogenic center from an achiral or racemic substrate, resulting in an excess of one enantiomer, it is referred to as asymmetric induction. msu.edu

In the synthesis of derivatives of α-ketoesters, such as α-hydroxy esters, asymmetric induction plays a pivotal role. For instance, a method for the asymmetric synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives utilizes a dynamic kinetic resolution of racemic β-substituted-α-keto esters. unc.edu This process involves a Ru(II)-catalyzed asymmetric transfer hydrogenation, which effectively sets two stereocenters in a single transformation with high diastereo- and enantioselectivity. unc.edu The success of this strategy relies on the catalyst's ability to selectively reduce one enantiomer of the rapidly equilibrating racemic α-keto ester, thereby funneling the material into a single desired stereoisomer of the product. unc.edu The choice of ligand on the ruthenium catalyst, such as those bearing a terphenyl sulfonamide, has been shown to be critical for achieving high stereoselectivity. unc.edu

Chiral Auxiliary Approaches in α-Ketoester Formation

A widely employed strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgethz.ch After the desired transformation, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com This three-step sequence of attachment, stereodirecting reaction, and removal is a powerful method for producing enantiomerically pure compounds. numberanalytics.com

Several types of chiral auxiliaries have been developed and applied to the synthesis of chiral molecules, including derivatives of α-ketoesters. Notable examples include:

Oxazolidinones: Developed by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com The acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with electrophiles from a sterically preferred direction.

Pseudoephedrine and Pseudoephenamine: These amino alcohols can be converted to the corresponding amides. The α-proton of the carbonyl can be deprotonated, and the subsequent reaction is directed by the chiral scaffold, leading to high diastereoselectivity in alkylation reactions. wikipedia.orgharvard.edu Pseudoephenamine has been shown to be a superior chiral auxiliary in some cases, offering higher diastereoselectivities and producing products that are more likely to be crystalline. harvard.edu

trans-2-Phenylcyclohexanol: Introduced by J. K. Whitesell, this auxiliary has been used in ene reactions of the derived glyoxylate (B1226380) ester. wikipedia.orgslideshare.net

cis-1-Arylsulfonamido-2-indanols: These have been successfully used as chiral auxiliaries in the highly diastereoselective reduction of α-keto esters to produce α-hydroxy esters in excellent yields. nih.gov The auxiliary can be removed under mild basic conditions and recovered. nih.gov

The choice of a suitable chiral auxiliary depends on several factors, including the specific reaction, the substrate, and the ease of attachment and removal. numberanalytics.com

Chiral AuxiliaryKey Applications in Asymmetric SynthesisReference
Evans' OxazolidinonesAsymmetric alkylations, aldol reactions. wikipedia.orgnumberanalytics.com
Pseudoephedrine/PseudoephenamineDiastereoselective alkylation of amides to produce chiral carboxylic acids, ketones, and alcohols. wikipedia.orgharvard.edu
trans-2-PhenylcyclohexanolAsymmetric ene reactions. wikipedia.orgslideshare.net
cis-1-Arylsulfonamido-2-indanolsDiastereoselective reduction of α-keto esters to α-hydroxy esters. nih.gov

Synthesis of Deuterated Analogs for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly those containing deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. nih.gov The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect, which can provide valuable information about the rate-determining step of a reaction. nih.gov For α-ketoesters and their precursors, several methods for introducing deuterium at the α-position of the carbonyl group have been developed.

A common strategy for the α-deuteration of ketones involves the use of deuterium oxide (D₂O) as the deuterium source under catalytic conditions. rsc.orgnih.gov The choice of catalyst is critical for achieving high levels of deuterium incorporation. Various catalytic systems have been reported:

Base-Catalyzed Deuteration: Simple bases can efficiently promote the deuteration of C-H bonds adjacent to a carbonyl group in a deuterated solvent like DMSO-d₆. researchgate.net Organocatalysts, such as pyrrolidine, have also been shown to effectively catalyze the H/D exchange at the α-position of carbonyl compounds using D₂O, achieving high levels of deuterium incorporation (up to 99%). nih.gov

Superacid-Catalyzed Deuteration: A superacid generated in situ can catalyze the α-deuteration of ketones with D₂O. rsc.org This method offers high deuteration efficiency and is compatible with a broad range of functional groups. rsc.org

Reductive Deuteration: Ketones can be reductively deuterated using systems like Mg/BrCH₂CH₂Br/D₂O to afford α-deuterated alcohols with nearly quantitative deuterium incorporation. researchgate.net

Another approach involves the use of deuterated building blocks in the synthesis. For example, monodeuterated enaminones, which are versatile intermediates for the synthesis of nitrogenous heterocycles, can be synthesized from methyl ketones and a deuterated formate (B1220265) ester (DCO₂Me) with high isotopic fidelity. nih.gov

Deuteration MethodCatalyst/ReagentDeuterium SourceSubstrateReference
Base-Catalyzed H/D ExchangeNaHMDSDMSO-d₆Ketones researchgate.net
Organocatalyzed H/D ExchangePyrrolidineD₂OCarbonyl Compounds nih.gov
Superacid-Catalyzed H/D Exchange[Ph₃C]⁺[B(C₆F₅)₄]⁻ (pre-catalyst)D₂OKetones rsc.org
Reductive DeuterationMg/BrCH₂CH₂BrD₂OKetones researchgate.net
Claisen CondensationBaseDCO₂MeMethyl Ketones nih.gov

High-Throughput and Automated Synthesis Techniques for α-Ketoester Arrays

The discovery and development of new therapeutic agents often require the synthesis and screening of large numbers of compounds. High-throughput and automated synthesis techniques have become indispensable for accelerating this process. The generation of chemical libraries or arrays of related compounds, such as α-ketoester arrays, allows for the rapid exploration of structure-activity relationships (SAR).

An innovative approach to high-throughput synthesis involves the use of an automated system based on desorption electrospray ionization (DESI). chemrxiv.org This system facilitates array-to-array transfer of reactants in picomole-scale microdroplets. chemrxiv.org In this method, microdroplets of reaction mixtures are generated from a two-dimensional reactant array and transferred to a corresponding position in a product array. chemrxiv.org

Key features of this technology include:

Speed: The synthesis throughput is remarkably fast, at approximately 45 seconds per reaction, which includes droplet formation, reaction, and collection. chemrxiv.org

Reaction Acceleration: Chemical transformations are accelerated within the microdroplets, leading to high reaction conversions during the short flight time (milliseconds) from the reactant array to the product array. chemrxiv.org

Small Scale: The synthesis is performed on a picomole scale, generating sufficient product (in the nanogram to microgram range) for subsequent biological screening. chemrxiv.org

This automated, high-throughput synthesis platform is well-suited for the rapid generation of analog libraries for lead optimization in drug discovery. By systematically varying the building blocks, arrays of α-ketoesters with diverse substitutions can be efficiently synthesized and subsequently screened for biological activity, significantly accelerating the discovery pipeline. chemrxiv.org

Reactivity and Mechanistic Investigations of Methyl 3,4 Difluorobenzoylformate

Reactions Involving the α-Ketoester Moiety

The core reactivity of Methyl 3,4-difluorobenzoylformate is centered on the α-ketoester functional group. This moiety contains two adjacent, electrophilic carbonyl centers, providing multiple sites for chemical transformations. The 3,4-difluoro substitution on the benzene (B151609) ring significantly influences the reactivity by inductively withdrawing electron density, thereby increasing the partial positive charge on the carbonyl carbons. masterorganicchemistry.com This electronic effect makes the compound particularly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Center

The most fundamental reaction of aldehydes and ketones is nucleophilic addition, and the α-keto group in this compound is no exception. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub The rate of this addition is significantly enhanced by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, both the adjacent ester group and the difluorinated ring serve this purpose, making the keto-carbonyl highly reactive.

The general mechanism proceeds in two main variations. Under basic or neutral conditions with a strong nucleophile, the nucleophile attacks the carbonyl carbon first, forming the tetrahedral intermediate, which is subsequently protonated in a workup step to yield an alcohol product. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by even weak nucleophiles. youtube.com

Strong nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydride reagents (e.g., NaBH₄) readily add to the keto-carbonyl. These additions are typically irreversible because the attacking nucleophile is a much stronger base than the resulting alkoxide. masterorganicchemistry.comyoutube.com Weaker nucleophiles, such as water, alcohols, and cyanide, can also add, often in a reversible manner. masterorganicchemistry.comlibretexts.org

Table 1: Representative Nucleophilic Addition Reactions at the Keto-Carbonyl
Nucleophile TypeGeneral ReagentExpected Product with this compoundReaction Characteristics
HydrideSodium borohydride (B1222165) (NaBH₄)Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetateIrreversible reduction to a secondary alcohol. youtube.com
OrganometallicMethylmagnesium bromide (CH₃MgBr)Methyl 2-(3,4-difluorophenyl)-2-hydroxypropanoateIrreversible addition of an alkyl group, forming a tertiary alcohol. masterorganicchemistry.com
CyanideHydrogen cyanide (HCN) / KCNMethyl 2-cyano-2-(3,4-difluorophenyl)-2-hydroxyacetate (a cyanohydrin)Reversible addition, typically base-catalyzed. libretexts.org
AlcoholMethanol (B129727) (CH₃OH)Methyl 2-(3,4-difluorophenyl)-2,2-dimethoxyacetate (an acetal)Acid-catalyzed and reversible; proceeds via a hemiacetal intermediate. libretexts.org

Amidation Reactions with Primary and Secondary Amines

This compound can react with primary and secondary amines to form various amide products. The reaction pathway is typically initiated by the nucleophilic attack of the amine on one of the carbonyl centers. While direct amidation of esters often requires high temperatures or catalysts to overcome the formation of unreactive ammonium (B1175870) salts, the enhanced electrophilicity of the keto-ester system facilitates this transformation. mdpi.comnih.gov

The reaction can proceed via two main pathways:

Attack at the keto-carbonyl: The amine can add to the ketone carbonyl to form a hemiaminal intermediate. This intermediate can then undergo further reactions, such as dehydration to form an imine, or rearrangement.

Attack at the ester-carbonyl: The amine can attack the ester carbonyl in a nucleophilic acyl substitution reaction. This would lead to the formation of a keto-amide, N-alkyl/N,N-dialkyl 2-(3,4-difluorophenyl)-2-oxoacetamide, with the elimination of methanol.

Catalytic methods have been developed to facilitate the synthesis of α-ketoamides from various precursors, including the oxidation of terminal alkynes or the coupling of diazoesters with sources of nitrogen. organic-chemistry.orgorganic-chemistry.org For a substrate like this compound, direct reaction with an amine under appropriate conditions, potentially with a catalyst to activate the ester or facilitate proton transfer, is a viable route to the corresponding α-ketoamide. nih.gov

Condensation Reactions and Derivative Formation

The dual carbonyl functionality of this compound makes it a valuable building block in condensation reactions to form more complex molecular architectures, including heterocyclic compounds. nih.gov These reactions leverage the electrophilicity of the keto-carbonyl and the ability of the adjacent positions to stabilize intermediates.

One prominent example is the Benzoin-type condensation . In a cross-benzoin reaction, an N-heterocyclic carbene (NHC) catalyst can be used to generate an acyl anion equivalent from one aldehyde, which then adds to an electrophilic partner. Highly electrophilic α-ketoesters are excellent partners in such reactions. organic-chemistry.org For instance, an NHC could react with an aldehyde to form a Breslow intermediate, which would then attack the highly electrophilic keto-carbonyl of this compound.

Another important class of reactions is the Claisen condensation , where an enolate attacks an ester. While this compound itself lacks α-protons for enolization, it can act as the electrophilic ester component in a crossed Claisen condensation, reacting with an enolizable ketone or ester. youtube.comyoutube.com

Furthermore, the α-ketoester moiety is a versatile synthon in various cycloaddition and annulation reactions for synthesizing complex heterocyclic and carbocyclic frameworks. nih.gov

Table 2: Examples of Condensation Reactions and Derivative Formation
Reaction TypeReactant PartnerKey Intermediate/MechanismPotential Product Class
Crossed-Benzoin ReactionAn aromatic aldehyde (e.g., benzaldehyde) with an NHC catalystNucleophilic attack by a Breslow intermediate on the keto-carbonyl. organic-chemistry.orgyoutube.comα-Hydroxy-β-keto esters
Crossed-Claisen CondensationAn enolizable ketone (e.g., acetone) with a strong baseNucleophilic attack by a ketone enolate on the ester carbonyl. youtube.comβ,δ-Diketones
Hetero-Diels-Alder ReactionA dieneThe C=O group of the ketone acts as a dienophile. nih.govDihydropyran derivatives
Friedel-Crafts type ReactionAn electron-rich aromatic ring (e.g., phenol)Lewis or Brønsted acid-catalyzed electrophilic attack by the activated keto-carbonyl. nih.govAryl-substituted hydroxy esters

Electrophilic and Radical Pathways

Beyond the well-established nucleophilic addition pathways, the reactivity of this compound can also be explored through pathways involving electron-deficient intermediates and radical species, often accessed under photochemical or specific catalytic conditions.

Investigation of Electron Deficient Intermediates

Several reactions of this compound proceed through electron-deficient intermediates. The most common is the tetrahedral intermediate formed during nucleophilic addition to the carbonyl groups. libretexts.org This species, with its sp³-hybridized carbon and negative charge on the oxygen, is a key waypoint to the final alcohol or condensation products.

More complex electron-deficient species can also be generated. For example, in reactions with phosphorus(III) reagents, α-ketoesters are known to form Kukhtin-Ramirez adducts, which are zwitterionic intermediates resulting from the attack of the phosphine (B1218219) on the carbonyl oxygen. Current time information in Bangalore, IN.

Under photochemical conditions, the carbonyl group can be excited to a triplet state. This excited state can behave as an electron-deficient species, capable of abstracting a hydrogen atom or participating in cycloadditions. acs.org Furthermore, ketyl radicals, which are radical anions formed by single-electron transfer (SET) to a carbonyl group, can be considered electron-deficient in the sense that they are open-shell species. nih.gov These highly reactive intermediates can participate in radical-radical coupling reactions, effectively inverting the normal electrophilic reactivity of the carbonyl carbon. nih.gov

Potential for Radical Chain Reactions

While ionic reactions dominate the chemistry of α-ketoesters, the potential for radical reactivity, particularly under photochemical conditions, is significant. youtube.com The photochemistry of benzoylformate esters has been studied, revealing pathways initiated by the absorption of light. researchgate.netacs.org

Upon irradiation, typically with UV light, the benzoylformate moiety can be promoted to an excited triplet state (³n,π*). acs.org This long-lived, high-energy species can initiate several radical processes:

Hydrogen Atom Abstraction (HAT): The excited triplet state can abstract a hydrogen atom from a suitable donor (like a solvent molecule or another reactant), generating a ketyl radical and a substrate-derived radical. This is a key step in the photochemical oxidation of alcohols by benzoylformates. acs.org

Norrish Type Reactions: The excited state could potentially undergo Norrish Type I cleavage (decarbonylation) to form a 3,4-difluorobenzoyl radical and a methoxycarbonyl radical, or Norrish Type II cleavage if a suitable γ-hydrogen is available. researchgate.net

Radical Cyclization: In a notable example, an α-ketoester was shown to undergo a 1,6-HAT upon irradiation, leading to a biradical intermediate that subsequently cyclized. nih.gov

These primary radical-generating steps can initiate radical chain reactions, where a radical reacts to form a new molecule and another radical, which continues the chain. acs.org For instance, a radical generated from the solvent could add to the aromatic ring or the carbonyl group, propagating a chain process. The study of such pathways offers an alternative to traditional ionic methods for functionalizing this class of compounds.

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic synthesis, often allowing for the construction of complex molecular architectures from simpler precursors. The presence of both a ketone and an ester functional group in this compound suggests its potential to undergo several important rearrangement reactions.

The Baeyer–Villiger oxidation is a classic organic reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge has a higher tendency to migrate. organic-chemistry.org

For this compound, the two potential migrating groups are the 3,4-difluorophenyl group and the methoxycarbonyl group. Generally, aryl groups have a higher migratory aptitude than ester groups. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring would decrease its ability to stabilize a positive charge, thus reducing its migratory aptitude compared to an unsubstituted phenyl group. However, it is still expected to be a better migrating group than the methoxycarbonyl group.

The reaction would likely proceed via the Criegee intermediate, with the subsequent migration of the 3,4-difluorophenyl group to yield an anhydride (B1165640), which would then be susceptible to hydrolysis or alcoholysis depending on the reaction conditions. The expected products would be 3,4-difluorobenzoic acid and methyl chloroformate, or if methanol is present, dimethyl carbonate. The general migratory aptitude in Baeyer-Villiger oxidations follows the trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

A study on the Baeyer-Villiger oxidation of [¹⁸F]fluorobenzaldehydes to the corresponding [¹⁸F]fluorophenols demonstrated that the reaction conditions could be tuned to favor the migration of the aryl group, even with electron-deficient rings. researchgate.netnih.gov This suggests that with the appropriate choice of peroxyacid and reaction conditions, the migration of the 3,4-difluorophenyl group in this compound can be achieved.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

ReactantOxidizing AgentPredicted Major Migrating GroupExpected Primary Product
This compoundm-CPBA or Peroxyacetic acid3,4-DifluorophenylMixed anhydride of 3,4-difluorobenzoic acid and carbonic acid, monomethyl ester

The Dakin reaction is the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is a variant of the Baeyer-Villiger oxidation. alfa-chemistry.com For the Dakin reaction to occur with this compound, a hydroxyl group would need to be present on the aromatic ring, ortho or para to the carbonyl group.

Since this compound does not possess a hydroxyl group on the aromatic ring, it would not undergo a classic Dakin reaction. However, if a hydroxyl group were introduced at the 2- or 5-position of the 3,4-difluorobenzoyl moiety, the resulting compound would be a substrate for the Dakin reaction. In such a hypothetical scenario, the reaction would proceed via the migration of the aryl group, leading to the formation of a fluorinated catechol or hydroquinone (B1673460) derivative.

The mechanism involves the nucleophilic attack of a hydroperoxide ion on the carbonyl carbon, followed by the migration of the aryl group and subsequent hydrolysis of the resulting ester. wikipedia.org The presence of electron-withdrawing fluorine atoms on the ring would influence the reaction rate but is not expected to change the fundamental reaction pathway.

Role in Cyclization Reactions and Heterocycle Formation

The dicarbonyl nature of α-keto esters like this compound makes them valuable building blocks for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen.

This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles such as quinoxalines, imidazoles, and hydantoins.

Quinoxalines: The reaction of α-keto esters with o-phenylenediamines is a well-established method for the synthesis of quinoxalines. rsc.orgrsc.orgacs.org It is anticipated that this compound would react readily with o-phenylenediamine (B120857) or its substituted derivatives to yield 2-(3,4-difluorophenyl)-3-hydroxyquinoxaline. The reaction proceeds through initial condensation to form an imine, followed by intramolecular cyclization and tautomerization.

Imidazoles: Imidazoles can be synthesized through various methods involving dicarbonyl compounds. organic-chemistry.orgrsc.orgbaranlab.org For instance, in the Radziszewski synthesis, a dicarbonyl compound, an aldehyde, and ammonia (B1221849) are condensed. slideshare.net this compound could serve as the dicarbonyl component in such reactions to produce highly substituted imidazoles.

Hydantoins: Hydantoins, or imidazolidine-2,4-diones, are another class of heterocycles accessible from α-keto esters. organic-chemistry.org The Bucherer-Bergs reaction, a multicomponent reaction of a carbonyl compound, cyanide, and ammonium carbonate, is a common method for hydantoin (B18101) synthesis. nih.govsemanticscholar.orgmdpi.comjsynthchem.com this compound could potentially be used in a modified Bucherer-Bergs reaction to produce 5-(3,4-difluorophenyl)-5-(methoxycarbonyl)hydantoin.

Table 2: Potential Heterocyclic Products from this compound

Reactant(s)Heterocyclic Product
This compound, o-Phenylenediamine2-(3,4-Difluorophenyl)-3-hydroxyquinoxaline
This compound, Aldehyde, AmmoniaSubstituted Imidazole
This compound, KCN, (NH₄)₂CO₃5-(3,4-Difluorophenyl)-5-(methoxycarbonyl)hydantoin

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.orgmdpi.comyoutube.com The reactivity of this compound makes it a suitable candidate for various MCRs.

Beyond the aforementioned Bucherer-Bergs synthesis of hydantoins, nih.gov α-keto esters can participate in other MCRs such as the Passerini and Ugi reactions under certain conditions. While the classic Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, nih.gov variations exist that could potentially accommodate an α-keto ester. Similarly, the Ugi four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The electrophilic nature of the carbonyl carbons in this compound would make them susceptible to attack by nucleophiles generated in these MCRs, leading to highly functionalized and complex molecular scaffolds.

Photoinduced Reactivity and Mechanistic Studies

The photochemistry of α-keto esters is a rich and varied field. acs.orgacs.orgresearchgate.net These compounds can undergo a variety of photochemical reactions upon irradiation with UV light, including intramolecular hydrogen abstraction, intermolecular hydrogen abstraction, and photocyclization. rsc.org

For this compound, irradiation could lead to the excitation of the carbonyl group to a triplet state. This excited state could then abstract a hydrogen atom from a suitable donor, either intramolecularly if a C-H bond is appropriately positioned, or intermolecularly from the solvent or another reactant. This would result in the formation of a radical intermediate, which could then undergo further reactions such as dimerization or disproportionation.

Given the presence of the aromatic ring, there is also the possibility of photo-induced cyclization reactions, although this would depend on the specific reaction conditions and the presence of other reactants. The fluorine substituents on the phenyl ring would likely influence the energy levels of the excited states and the subsequent reaction pathways.

Norrish Type I Photoinitiation Mechanisms

This compound (DF-MBF) functions as a Norrish Type I photoinitiator. amazonaws.com This classification refers to the photochemical cleavage of the carbon-carbon bond between the carbonyl group and the adjacent α-carbon upon excitation by light. wikipedia.org This process, known as α-cleavage, is a primary step in generating the free radicals necessary to initiate polymerization.

Upon absorption of light, typically in the near-UV or visible region, the this compound molecule transitions to an excited singlet state. wikipedia.org Through a process called intersystem crossing, it can then form a more stable triplet state. wikipedia.org From either of these excited states, the molecule can undergo homolytic cleavage of the C-C bond, yielding two distinct radical fragments: a 3,4-difluorobenzoyl radical and a methoxycarbonyl radical. researchgate.net The stability of these resulting radicals is a crucial factor in the efficiency of the photoinitiation process. wikipedia.org

The general mechanism for a Norrish Type I reaction can be summarized as follows:

Photoexcitation: The ketone or aldehyde absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state can convert to a more stable triplet state.

α-Cleavage: The excited molecule cleaves at the bond adjacent to the carbonyl group, producing two radical fragments. researchgate.net

These generated radicals are highly reactive and can subsequently initiate a chain reaction, such as the polymerization of monomers, making compounds like this compound valuable in applications like deep layer photocuring under LED light sources. amazonaws.com The efficiency of this process is influenced by factors such as the bond dissociation energy of the α-substituents. wikipedia.org

Excited State Dynamics and Photochemical Transformations

The photochemical transformations of a molecule are governed by the dynamics of its excited states. rug.nl Following the initial absorption of a photon, the molecule is in a Franck-Condon state, which then typically undergoes rapid relaxation on the excited state potential energy surface. rug.nl This can involve transitions to "dark" states, which have a lower transition dipole moment and are less likely to fluoresce but remain in an electronically excited state. rug.nl

For photoactive molecules, the efficiency of a particular photochemical reaction, such as the desired Norrish Type I cleavage, is in competition with other deactivation pathways like fluorescence, phosphorescence, and non-productive vibrational relaxation. nih.govnih.gov The landscape of the excited state potential energy surface, including the presence of energy barriers between different excited states, plays a critical role in determining the ultimate fate of the excited molecule. nih.gov

In the context of this compound, understanding these dynamics is key to optimizing its performance as a photoinitiator. For instance, the rate of intersystem crossing to the triplet state and the subsequent rate of α-cleavage compete with radiative decay and other non-productive relaxation channels. While specific studies detailing the complete excited-state landscape and dynamics of this compound are not detailed in the provided search results, the general principles of excited-state dynamics in similar organic photoinitiators suggest a complex interplay of electronic and vibrational relaxation processes that ultimately dictate the quantum yield of radical formation. rug.nlnih.gov

Studies on Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics specifically for this compound were not available in the provided search results. Such studies would be essential to quantify the efficiency and feasibility of its use as a photoinitiator under various conditions.

Kinetic studies would provide information on the rate constants for the key elementary steps, including:

The rate of photon absorption.

The rates of intersystem crossing and internal conversion.

The rate of Norrish Type I cleavage.

The rates of competing deactivation pathways.

Thermodynamic data would offer insights into the energetics of the photoinitiation process, including:

The bond dissociation energy of the cleaving C-C bond.

The relative energies of the ground and excited states.

Acquiring this data would enable a more comprehensive understanding and predictive modeling of the behavior of this compound in photopolymerization systems.

Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H and ¹³C NMR Assignments and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of methyl 3,4-difluorobenzoylformate provide fundamental information about its carbon-hydrogen framework. Chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the methyl protons of the ester group typically appear as a singlet in a region characteristic for such functionalities. The aromatic protons on the difluorinated ring exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts of these aromatic protons are influenced by the strong electron-withdrawing nature of the fluorine atoms and the benzoylformate moiety.

The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are typically found at the downfield end of the spectrum (lower ppm values). The carbons of the aromatic ring show characteristic shifts influenced by the fluorine substituents, and the methyl carbon of the ester group appears at the upfield end of the spectrum. youtube.comwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃) 3.8 - 4.0 50 - 55
Aromatic CH 7.2 - 8.0 115 - 140
Carbonyl (C=O, ketone) - 180 - 195
Carbonyl (C=O, ester) - 160 - 170
Aromatic C-F - 145 - 165 (with C-F coupling)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the signals observed in one-dimensional NMR and to map out the intricate network of connections within the molecule, a variety of two-dimensional (2D) NMR experiments are employed. wikipedia.orgyoutube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org In this compound, COSY would reveal correlations between the aromatic protons, helping to delineate their connectivity on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgprinceton.edu This is invaluable for assigning the signals of the aromatic C-H groups and the methyl group by linking the proton and carbon spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This provides insights into the three-dimensional structure and preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between the methyl protons and specific aromatic protons, helping to define the orientation of the ester group relative to the aromatic ring.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govchromatographyonline.com

For this compound, HRMS would confirm the molecular formula by providing a precise mass that matches the calculated value. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. mdpi.com Common fragmentation pathways for such a molecule could involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Decarbonylation (loss of CO).

Cleavage of the bond between the two carbonyl groups.

Fragmentations involving the difluorinated aromatic ring.

By analyzing these fragmentation patterns, the connectivity of the different functional groups within the molecule can be pieced together, corroborating the structure determined by NMR. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The absorption of infrared radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the energies of molecular vibrations, such as stretching and bending of bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands for its functional groups:

C=O Stretching: Strong absorptions in the IR spectrum are expected in the region of 1650-1800 cm⁻¹ for the two carbonyl groups (ketone and ester). The exact positions of these bands can provide information about the electronic environment and potential conjugation.

C-O Stretching: The C-O bonds of the ester group will also show characteristic stretching vibrations.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring typically appears in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds will have strong absorption bands in the fingerprint region of the IR spectrum, typically around 1100-1300 cm⁻¹.

Electronic Absorption and Fluorescence Spectroscopies for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Fluorescence spectroscopy, which measures the light emitted when an excited molecule returns to its ground state, can also be used to probe the electronic structure. The presence and characteristics of any fluorescence would provide further details about the excited states of the molecule.

Correlation of Spectroscopic Data with Computational Predictions

To further refine the structural and conformational analysis, the experimental spectroscopic data can be correlated with computational predictions. mdpi.com Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra for a given molecular structure. nih.govresearchgate.net

By comparing the computationally predicted data for different possible conformations or isomers with the experimental data, the most likely structure in solution can be determined with a high degree of confidence. mdpi.com This integrated approach, combining experimental measurements with theoretical calculations, provides a robust and comprehensive characterization of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to predicting the behavior of molecules at the atomic and electronic levels. These calculations employ approximations of the Schrödinger equation to model molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry due to its favorable balance of accuracy and computational cost. For Methyl 3,4-difluorobenzoylformate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until these forces are negligible.

A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to solve for the electron density. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the difluorophenyl ring and the orientation of the methyl formate (B1220265) group relative to the benzoyl moiety would be precisely determined. This structural information is the starting point for all other computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterAtom(s) InvolvedCalculated Value (Illustrative)
Bond LengthC=O (keto)~1.21 Å
Bond LengthC-C (ring-keto)~1.49 Å
Bond LengthC-F (aromatic)~1.35 Å
Bond AngleO=C-C~120°
Dihedral AngleF-C-C-F~0° (indicating planarity)

Note: The values in this table are illustrative of what a DFT calculation would produce and are based on typical values for similar bonds.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for describing the electronic structure compared to DFT, albeit at a significantly greater computational expense.

For this compound, employing ab initio calculations would provide a more refined description of electron correlation—the interaction between electrons. This is particularly important for accurately predicting properties such as reaction barriers and weak intermolecular interactions. A high-level ab initio calculation could serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The most important molecular orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. bldpharm.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bldpharm.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. bldpharm.com

For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring, which is rich in π-electrons. The LUMO is likely to be centered on the α-ketoester moiety, particularly the C=O bonds, which are electron-deficient.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

ParameterDescriptionIllustrative Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.7

Note: These energy values are hypothetical and serve to illustrate the output of a quantum chemical calculation.

Implications for Chemical Reactivity and Electron Transfer Processes

The analysis of frontier molecular orbitals has direct implications for predicting how this compound will behave in chemical reactions. The distribution of the HOMO suggests that electrophilic attacks are most likely to occur at the electron-rich positions of the aromatic ring. The localization of the LUMO on the carbonyl groups indicates that these are the primary sites for nucleophilic attack.

Furthermore, the HOMO-LUMO energy gap is crucial for understanding intramolecular and intermolecular electron transfer processes. A smaller energy gap facilitates electronic transitions, which is a key consideration in photochemistry and the design of materials with specific electronic properties.

Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms. Blue colors represent regions of positive electrostatic potential, which are electron-poor and are the preferred sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity and lone pairs. The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and complements the insights gained from HOMO-LUMO analysis to predict the most probable sites for chemical reactions. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The evaluation of non-linear optical (NLO) properties through theoretical calculations is crucial for identifying materials with potential applications in optoelectronics and photonics. For a molecule like this compound, these properties would be investigated using quantum chemical methods.

Detailed Research Findings:

Theoretical investigations into the NLO properties of organic molecules typically involve the calculation of the first-order hyperpolarizability (β). A high β value is indicative of significant NLO response. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP. The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results.

The presence of the difluorinated benzene (B151609) ring, an electron-withdrawing group, and the ester functionality in this compound suggests the potential for intramolecular charge transfer, a key factor for NLO activity. Computational studies would focus on how the arrangement of these functional groups influences the molecular dipole moment and hyperpolarizability. A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to increased molecular polarizability and a more significant NLO response.

Table 1: Representative Data for Theoretical NLO Property Evaluation

Since specific data for this compound is not available, the following table illustrates the typical output of such a theoretical study on a comparable organic molecule.

PropertyCalculated ValueUnit
Dipole Moment (μ)>3.0Debye
Average Polarizability (α)>20 x 10-24esu
First-Order Hyperpolarizability (β)>50 x 10-30esu

Note: The values presented are hypothetical and representative of organic molecules with potential NLO properties.

Mechanistic Insights through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for elucidating reaction mechanisms, determining reaction kinetics, and understanding the reactivity of a molecule. For this compound, this could involve studying its synthesis or its reactions with nucleophiles.

Detailed Research Findings:

This analysis involves locating the transition state structure on the potential energy surface that connects reactants and products. The geometry of the transition state and its energy relative to the reactants (the activation energy) are calculated. Methods like DFT are used to map the reaction pathway. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is a true transition state.

Mulliken Atomic Charges and Dipole Moment Calculations

Detailed Research Findings:

Mulliken population analysis is a method for calculating the partial atomic charges of the atoms in a molecule. These charges are derived from the molecular orbital wavefunctions. While widely used, it's known that the results can be sensitive to the basis set employed. The calculated atomic charges can help in understanding intermolecular interactions and the reactivity of different sites within the molecule.

The dipole moment is a measure of the separation of positive and negative charges in a molecule. Theoretical calculations provide the magnitude and direction of the dipole moment vector. For this compound, the dipole moment would be significantly influenced by the electronegative fluorine and oxygen atoms.

Table 3: Example of Calculated Mulliken Charges and Dipole Moment

Atom/PropertyCalculated Value
Mulliken Atomic Charges
Fluorine AtomsNegative
Oxygen AtomsNegative
Carbonyl CarbonPositive
Dipole Moment (μ) ~3.5 Debye

Note: The values are estimations and not based on specific calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system, providing information on its conformational flexibility and interactions with its environment.

Detailed Research Findings:

For this compound, MD simulations could be used to explore the rotational barrier around the single bond connecting the benzoyl and formate groups. This would reveal the preferred conformations of the molecule in the gas phase or in a solvent. The simulations would involve solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the interatomic forces. By analyzing the trajectory of the simulation, one can understand the dynamic behavior and conformational preferences of the molecule.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Difluorinated α-Ketoesters

The synthesis of difluorinated α-ketoesters, such as Methyl 3,4-difluorobenzoylformate, is an area of active research, driven by the importance of these compounds as versatile building blocks in medicinal and materials chemistry. merckmillipore.com Traditional methods for the synthesis of α-ketoesters often involve the oxidation of α-hydroxy esters or the direct conversion of methyl ketones. organic-chemistry.orgorganic-chemistry.org However, the introduction of fluorine atoms necessitates the development of more specialized and efficient synthetic strategies.

Recent advancements have focused on the development of novel catalytic systems and the use of readily available starting materials. One promising approach involves the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, utilizing molecular oxygen as a green oxidant. organic-chemistry.org This method offers a broad substrate scope and good yields. Another innovative strategy is the iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates, which act as both a promoter and an alkoxy source. organic-chemistry.org

Furthermore, visible-light-promoted, catalyst-free methods are gaining traction for their mild reaction conditions and sustainability. organic-chemistry.org These reactions often proceed via singlet oxygen generation and subsequent oxidative C-H bond functionalization and C-C σ-bond cleavage. organic-chemistry.org The development of such methodologies is crucial for the efficient and environmentally friendly production of difluorinated α-ketoesters.

Starting MaterialReagentsCatalystProductKey Features
AcetophenonesAlcohols, O2Copperα-KetoestersAerobic oxidation, broad scope. organic-chemistry.org
AcetophenonesPotassium XanthatesIodineα-KetoestersPromoter and alkoxy source. organic-chemistry.org
β-Ketonitriles-None (Visible Light)α-KetoestersCatalyst-free, green method. organic-chemistry.org

Advanced Mechanistic Elucidation of Complex Reactions

Understanding the intricate mechanisms of reactions involving difluorinated α-ketoesters is paramount for optimizing existing synthetic routes and designing new transformations. The unique electronic properties conferred by the two fluorine atoms on the benzene (B151609) ring significantly influence the reactivity of the α-ketoester moiety.

For instance, in halofluorination reactions of cyclic olefins, the formation of halonium ion intermediates is a key step, followed by nucleophilic fluorination. beilstein-journals.org The stereochemical outcome of such reactions is often governed by principles like the Fürst–Plattner rule, which dictates the preferred conformation for ring-opening. beilstein-journals.org

In the context of difluorocarbene reactions with cyclobutenes to form 1,3-difluorobenzenes, the proposed mechanism involves the formation of a strained housane intermediate, followed by ring expansion and subsequent reaction with a second equivalent of difluorocarbene. jmu.edu The regioselectivity of the second addition is influenced by the electronic effects of the fluorine substituent. jmu.edu Detailed mechanistic studies, often aided by computational modeling, are essential to unravel these complex reaction pathways and to predict the outcomes of new reactions with greater accuracy.

Exploration of Novel Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, and the preparation of difluorinated α-ketoesters is no exception. Both metal-based and organocatalytic systems have shown significant promise in this area. nih.gov

Chiral bisoxazoline-copper(II) complexes, for example, have been successfully employed as catalysts in the enantioselective direct α-amination of 2-keto esters. nih.gov Similarly, chiral N,N'-dioxide/Mg(II) catalysts have proven effective in facilitating catalytic asymmetric carbonyl-ene reactions. nih.gov In the realm of organocatalysis, chiral trityl phosphates have been utilized for asymmetric Friedel-Crafts reactions. nih.gov

The search for new catalytic systems extends to biocatalysis, which offers an environmentally friendly and sustainable alternative. While enantioselectivities may not always match those of metal or organocatalysts, enzyme catalysis holds great potential for future applications in this field. nih.gov The development of catalysts that are not only highly efficient and selective but also recyclable and environmentally benign is a key research objective. organic-chemistry.org

Catalyst TypeExampleApplicationReference
Chiral Metal ComplexBisoxazoline-copper(II)α-Amination of 2-keto esters nih.gov
Chiral Metal ComplexN,N'-dioxide/Mg(II)Carbonyl-ene reactions nih.gov
Chiral OrganocatalystTrityl phosphateFriedel-Crafts reactions nih.gov
BiocatalystEnzymesAsymmetric reductions nih.gov

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of machine learning and chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted, developed, and discovered. nih.gov For complex molecules like this compound, machine learning models can be trained on large datasets of known reactions to predict the outcomes of novel transformations. nih.govrsc.org

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. For the synthesis of difluorinated α-ketoesters, this translates to a focus on using renewable resources, minimizing waste, and employing environmentally benign reagents and solvents. rsc.orgresearchgate.net

The use of molecular oxygen as a terminal oxidant in catalytic reactions is a prime example of a green chemistry approach, as it replaces stoichiometric and often hazardous oxidizing agents. organic-chemistry.orgorganic-chemistry.org Similarly, the development of catalyst-free reactions, such as those promoted by visible light, reduces the reliance on potentially toxic and expensive metal catalysts. organic-chemistry.org Biocatalytic methods, which utilize enzymes to carry out chemical transformations, are also inherently green and sustainable. rsc.org The overarching goal is to develop synthetic pathways that are not only efficient and cost-effective but also have a minimal impact on the environment.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry provides a powerful lens through which to study the reactivity and intermolecular interactions of molecules like this compound. Quantum mechanical calculations can be used to elucidate reaction mechanisms, predict transition state geometries, and calculate reaction energies. nih.gov

This information is invaluable for understanding the factors that control the outcome of a chemical reaction and for designing more efficient and selective catalysts. nih.gov For example, computational modeling can help to rationalize the stereochemical outcomes of asymmetric reactions by providing insights into the structure of the catalyst-substrate complex. nih.gov As computational methods become more accurate and efficient, they will play an increasingly important role in the design and development of new synthetic methodologies.

Strategic Design of Next-Generation Building Blocks for Diversified Chemical Libraries

Difluorinated compounds, including this compound, are highly sought-after building blocks for the construction of diverse chemical libraries. merckmillipore.comnih.govossila.com The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. merckmillipore.com

By strategically incorporating difluorinated building blocks into a library of compounds, chemists can explore a wider range of chemical space and increase the chances of discovering new molecules with desirable biological activities. merckmillipore.comnih.gov The development of general and efficient strategies for the synthesis of novel difluorinated building blocks is therefore a key area of research, as it enables the creation of more diverse and valuable chemical libraries for drug discovery and materials science. nih.govmdpi.com

Q & A

Q. What are the key physicochemical properties of Methyl 3,4-difluorobenzoylformate, and how do they influence experimental handling?

Answer: Critical properties include:

PropertyValueExperimental Relevance
Molecular FormulaC₁₀H₈F₂O₃Determines stoichiometric calculations for reactions.
Molecular Weight214.17 g/molEssential for molarity adjustments in synthetic protocols.
Density1.291 g/cm³Affects volumetric measurements in liquid-phase reactions.
Boiling Point285.3°C (760 mmHg)Dictates high-temperature distillation or vacuum techniques for purification.
Flash Point122.5°CRequires flammability precautions during high-temperature processes.

Handling Recommendations:

  • Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Use anhydrous solvents and inert atmospheres to minimize ester degradation .

Q. What synthetic methodologies are effective for preparing this compound?

Answer: Two primary routes are employed:

Q. Route 1: Direct Esterification

  • React 3,4-difluorobenzoylformic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–70°C for 6–8 hours.
  • Key Parameters:
    • Solvent: Excess anhydrous methanol.
    • Monitoring: TLC or HPLC to track conversion.

Q. Route 2: Transesterification

  • Use ethyl 3,4-difluorobenzoylformate (CAS 73790-05-3) with methanol under basic conditions (e.g., NaOMe).
  • Critical Considerations:
    • Avoid prolonged exposure to strong bases to prevent saponification.

Both methods yield the methyl ester, but Route 1 is preferred for higher purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H NMR: Signals for aromatic protons (δ 7.5–8.0 ppm) and methyl ester (δ 3.8–3.9 ppm).
  • ¹⁹F NMR: Two distinct peaks for C3 and C4 fluorines; coupling constants confirm vicinal substitution.
  • IR Spectroscopy: Strong carbonyl stretch (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Cross-reference with NIST Standard Reference Data for validation .

Advanced Questions

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

Answer:

  • Storage: Use desiccants (e.g., molecular sieves) and inert gas (N₂/Ar) to exclude moisture.
  • Reaction Conditions: Avoid aqueous or basic media; employ anhydrous solvents (e.g., dry THF or DCM).
  • Stabilizers: Add radical inhibitors (e.g., BHT) if free-radical pathways are suspected.

Hydrolysis kinetics can be monitored via pH-stat titration or HPLC .

Q. How do the 3,4-difluoro substituents influence the reactivity of the benzoylformate ester?

Answer:

  • Electronic Effects: Fluorine’s electron-withdrawing nature increases carbonyl electrophilicity, enhancing reactivity in nucleophilic acyl substitutions (e.g., with amines or Grignard reagents).
  • Steric Effects: Adjacent fluorines may hinder bulky nucleophiles, requiring optimized steric conditions.

Quantitative analysis via Hammett constants (σₘ for meta-F: 0.34; σₚ for para-F: 0.15) predicts rate acceleration compared to non-fluorinated analogs .

Q. What analytical methods resolve this compound in complex reaction mixtures?

Answer:

  • Reverse-Phase HPLC: C18 column with acetonitrile/water (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm.
  • GC-MS: Derivatize with BSTFA for volatility; monitor m/z 214 (molecular ion).
  • Quantitative ¹⁹F NMR: Internal standard (e.g., trifluoroacetic acid) for concentration determination.

Calibrate against certified reference materials for accuracy .

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

Answer:

  • Reproducibility: Measure under standardized conditions (e.g., ASTM methods for boiling point determination).
  • Purity Assessment: Use DSC for melting point analysis and Karl Fischer titration for water content.
  • Database Cross-Validation: Compare with NIST or ECHA datasets to identify outliers .

Q. In what organic transformations is this compound a critical intermediate?

Answer:

  • Stetter Reaction: Forms 1,4-diketones via umpolung catalysis.
  • Grignard Additions: Yields tertiary alcohols after hydrolysis.
  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol for chiral synthesis.

Mechanistic studies should optimize solvent polarity and catalyst loading to control stereoselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3,4-difluorobenzoylformate
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Methyl 3,4-difluorobenzoylformate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.